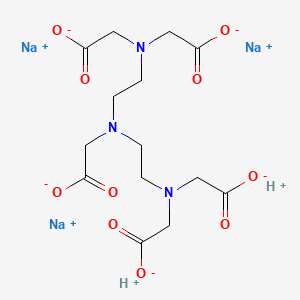

Pentetate trisodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le pentetate trisodique, également connu sous le nom de diéthylènetriaminepentaacétate trisodique, est un acide polycarboxylique aminé synthétique. Il est largement reconnu pour sa capacité à former des complexes stables avec les ions métalliques, ce qui en fait un agent chélateur précieux. Ce composé est utilisé dans divers domaines, notamment la médecine, l'industrie et la recherche scientifique, en raison de ses propriétés uniques.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le pentetate trisodique est synthétisé par réaction de la diéthylènetriamine avec le formaldéhyde et le cyanure de sodium, suivie d'une hydrolyse. Les conditions de réaction impliquent généralement :

Température : Températures modérées autour de 50-70°C.

pH : Des conditions alcalines sont maintenues pour faciliter la réaction.

Catalyseurs : Aucun catalyseur spécifique n'est requis, mais la réaction est souvent réalisée en présence d'hydroxyde de sodium pour maintenir le pH.

Méthodes de production industrielle

Dans les milieux industriels, le pentetate trisodique est produit dans des réacteurs à grande échelle où les conditions de réaction sont soigneusement contrôlées pour garantir un rendement et une pureté élevés. Le processus implique :

Mélange : La diéthylènetriamine, le formaldéhyde et le cyanure de sodium sont mélangés dans un réacteur.

Chauffage : Le mélange est chauffé à la température désirée.

Hydrolyse : Le mélange réactionnel subit une hydrolyse pour former le pentetate trisodique.

Purification : Le produit est purifié par cristallisation ou d'autres techniques de séparation.

Analyse Des Réactions Chimiques

Types de réactions

Le pentetate trisodique subit diverses réactions chimiques, notamment :

Chélation : Il forme des complexes stables avec des ions métalliques tels que le calcium, le zinc et le fer.

Substitution : Les groupes carboxylates peuvent participer à des réactions de substitution avec d'autres espèces chimiques.

Réactifs et conditions courants

Chélation : Implique généralement des sels métalliques (par exemple, chlorure de calcium, sulfate de zinc) en solutions aqueuses.

Substitution : Les réactions sont réalisées dans des solvants aqueux ou organiques, selon les réactifs impliqués.

Principaux produits

Chélation : Forme des complexes métalliques tels que le pentetate de calcium et le pentetate de zinc.

Substitution : Produit des dérivés substitués du pentetate trisodique, selon les réactifs utilisés.

Applications de recherche scientifique

Le pentetate trisodique a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme agent chélateur pour séquestrer les ions métalliques en chimie analytique et synthétique.

Biologie : Employé dans des études biologiques pour éliminer les ions métalliques des systèmes biologiques.

Médecine : Utilisé en imagerie médicale et comme traitement de l'intoxication par les métaux lourds. Il est particulièrement efficace pour éliminer les contaminants radioactifs de l'organisme.

Industrie : Appliqué dans les procédés industriels pour prévenir la contamination par les ions métalliques et améliorer la stabilité des produits.

Mécanisme d'action

Le pentetate trisodique exerce ses effets par chélation, où il se lie aux ions métalliques et forme des complexes stables. Les cibles moléculaires comprennent des ions métalliques tels que le calcium, le zinc et le fer. Le processus de chélation implique la coordination de l'ion métallique avec les groupes carboxylate et amine du pentetate trisodique, conduisant à la formation d'un complexe stable qui est excrété de l'organisme par filtration rénale.

Applications De Recherche Scientifique

Pentetate trisodium has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent to sequester metal ions in analytical and synthetic chemistry.

Biology: Employed in biological studies to remove metal ions from biological systems.

Medicine: Utilized in medical imaging and as a treatment for heavy metal poisoning. It is particularly effective in removing radioactive contaminants from the body.

Industry: Applied in industrial processes to prevent metal ion contamination and improve product stability.

Mécanisme D'action

Pentetate trisodium exerts its effects through chelation, where it binds to metal ions and forms stable complexes. The molecular targets include metal ions such as calcium, zinc, and iron. The chelation process involves the coordination of the metal ion with the carboxylate and amine groups of this compound, leading to the formation of a stable complex that is excreted from the body through renal filtration.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide éthylènediaminetétraacétique (EDTA) : Un autre agent chélateur largement utilisé avec une structure similaire mais moins de sites de coordination.

Acide nitrilotriacétique (NTA) : Un agent chélateur avec moins de groupes carboxylate et des constantes de stabilité plus faibles pour les complexes métalliques.

Unicité

Le pentetate trisodique est unique en raison de son nombre plus élevé de sites de coordination par rapport à l'EDTA et au NTA, ce qui lui permet de former des complexes plus stables avec les ions métalliques. Cela le rend particulièrement efficace dans les applications nécessitant une chélation forte et stable, comme dans les traitements médicaux pour l'intoxication par les métaux lourds et la contamination radioactive.

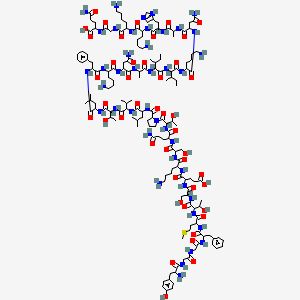

Propriétés

Numéro CAS |

13078-36-9 |

|---|---|

Formule moléculaire |

C14H20N3Na3O10 |

Poids moléculaire |

459.29 g/mol |

Nom IUPAC |

trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron |

InChI |

InChI=1S/C14H23N3O10.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;/q;3*+1/p-3 |

Clé InChI |

HFNVACONKMSOTH-UHFFFAOYSA-K |

SMILES canonique |

[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |

Numéros CAS associés |

13078-36-9 7578-43-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate](/img/structure/B12306859.png)

![rac-(3aR,4R,6aS)-2-methyl-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B12306865.png)

![6-Amino-2-oxabicyclo[3.2.0]heptan-3-one;hydrochloride](/img/structure/B12306866.png)

![3,4,5'-Trihydroxy-5'-methyl-2,3'-spirobi[tetrahydrofuran]](/img/structure/B12306890.png)

![1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B12306919.png)

![[17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl)oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B12306920.png)

![rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B12306921.png)

![6-{[6-({[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-5-hydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one](/img/structure/B12306923.png)

![Benzyl 2-[[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B12306935.png)